molecular formula C7H12N2O B1386294 4-(1H-Pyrazol-1-yl)butan-1-ol CAS No. 1156067-60-5

4-(1H-Pyrazol-1-yl)butan-1-ol

Cat. No.: B1386294
CAS No.: 1156067-60-5
M. Wt: 140.18 g/mol
InChI Key: QWLMOHMFSULFNE-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)butan-1-ol: is an organic compound that features a pyrazole ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)butan-1-ol typically involves the reaction of pyrazole with a butanol derivative. One common method is the nucleophilic substitution reaction where pyrazole reacts with 4-chlorobutan-1-ol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 4-(1H-Pyrazol-1-yl)butan-2-one.

    Reduction: 4-(1H-Dihydropyrazol-1-yl)butan-1-ol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1H-Pyrazol-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)butan-1-ol largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(1H-Pyrazol-1-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-ol: Contains additional methyl groups on the pyrazole ring.

    4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one:

Uniqueness: 4-(1H-Pyrazol-1-yl)butan-1-ol is unique due to its combination of a pyrazole ring and a butanol chain, providing a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

4-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-5-9-6-3-4-8-9/h3-4,6,10H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLMOHMFSULFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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